molecular formula C10H22N2S2 B14278352 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol CAS No. 129944-05-4

2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol

Cat. No.: B14278352
CAS No.: 129944-05-4
M. Wt: 234.4 g/mol
InChI Key: WSOOQVLSFOUZDD-UHFFFAOYSA-N
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Description

2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol is a chemical compound known for its unique structure and properties. It contains a diazocane ring and two thiol groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol typically involves the reaction of 1,5-diazocane with 2-bromoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the disulfide bonds, regenerating the thiol groups.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Alkyl halides such as bromoethane in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Regenerated thiol groups.

    Substitution: Alkylated thiol derivatives.

Scientific Research Applications

2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of thiol-disulfide exchange reactions in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems where thiol-disulfide exchange reactions play a significant role in protein folding and function. The diazocane ring provides structural stability and influences the reactivity of the thiol groups.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediyldiethanethiol: Contains two thiol groups and a disulfide bond.

    Ethanethiol: A simpler thiol compound with a single thiol group.

Uniqueness

2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol is unique due to its diazocane ring structure, which provides additional stability and reactivity compared to simpler thiol compounds. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

129944-05-4

Molecular Formula

C10H22N2S2

Molecular Weight

234.4 g/mol

IUPAC Name

2-[5-(2-sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol

InChI

InChI=1S/C10H22N2S2/c13-9-7-11-3-1-4-12(8-10-14)6-2-5-11/h13-14H,1-10H2

InChI Key

WSOOQVLSFOUZDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCN(C1)CCS)CCS

Origin of Product

United States

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